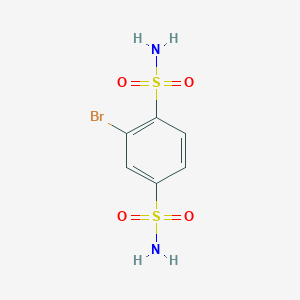![molecular formula C12H25NO3 B13549535 2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)
2-[Boc-(isopentyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Boc-(isopentyl)amino]ethanol is a chemical compound that belongs to the class of Boc-protected amino alcohols. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly useful in various synthetic applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Boc-(isopentyl)amino]ethanol typically involves the protection of the amino group with a Boc group. One common method is to react isopentylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting Boc-protected amine is then reacted with ethylene oxide to introduce the ethanol moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Boc-(isopentyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether, reflux.
Substitution: Thionyl chloride (SOCl2), dichloromethane, room temperature.
Major Products Formed
Oxidation: Boc-protected isopentylaminoacetaldehyde.
Reduction: Boc-protected isopentylamine.
Substitution: Boc-protected isopentylaminoethyl chloride.
Wissenschaftliche Forschungsanwendungen
2-[Boc-(isopentyl)amino]ethanol is widely used in scientific research due to its versatility:
Biology: The compound is used in the modification of biomolecules and the synthesis of bioconjugates.
Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of drug candidates that require protected amine functionalities.
Wirkmechanismus
The mechanism of action of 2-[Boc-(isopentyl)amino]ethanol primarily involves the reactivity of the Boc-protected amine and the hydroxyl group. The Boc group provides steric protection to the amine, preventing it from participating in unwanted side reactions. This allows for selective reactions at the hydroxyl group or other functional groups introduced into the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Boc-amino)ethanethiol: Similar to 2-[Boc-(isopentyl)amino]ethanol but contains a thiol group instead of a hydroxyl group.
N-Boc-ethanolamine: Contains a Boc-protected amino group and a hydroxyl group, similar to this compound, but with a simpler structure.
Boc-protected amino acids: These compounds contain a Boc-protected amino group and are widely used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of the isopentyl group, which provides additional steric bulk and hydrophobicity. This can influence the compound’s reactivity and solubility, making it suitable for specific synthetic applications where other Boc-protected amino alcohols may not be as effective .
Eigenschaften
Molekularformel |
C12H25NO3 |
|---|---|
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
tert-butyl N-(2-hydroxyethyl)-N-(3-methylbutyl)carbamate |
InChI |
InChI=1S/C12H25NO3/c1-10(2)6-7-13(8-9-14)11(15)16-12(3,4)5/h10,14H,6-9H2,1-5H3 |
InChI-Schlüssel |
GWEKEKYOIMGKQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN(CCO)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



aminehydrochloride](/img/structure/B13549462.png)
![1-{[(4S)-1-[(2R)-3-cyclohexyl-2-methylpropanoyl]-4-hydroxy-3,3-dimethylpiperidin-4-yl]methyl}-4-(2-fluorophenyl)-N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B13549465.png)
![Tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13549478.png)

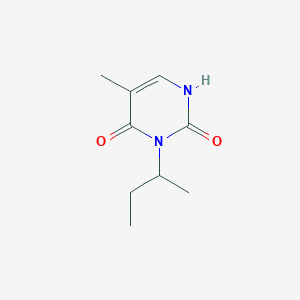
![{[5-(Fluoromethyl)-1,2-oxazol-3-yl]methyl}[(6-methoxynaphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13549492.png)
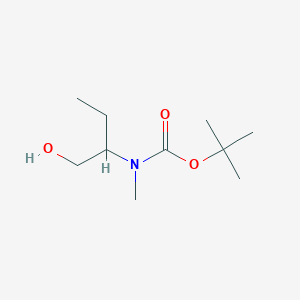

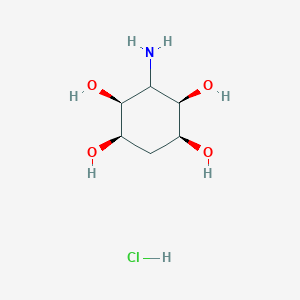

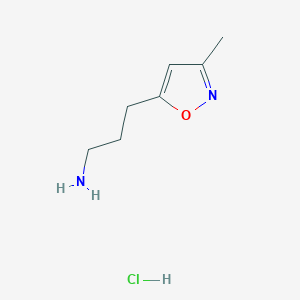
![4-(Benzo[b]thiophen-3-yl)butanal](/img/structure/B13549550.png)
